molecular formula C11H6ClF3N2O B1400454 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride CAS No. 1003579-29-0

1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B1400454
CAS No.: 1003579-29-0
M. Wt: 274.62 g/mol
InChI Key: HUXFSBNPITUHPU-UHFFFAOYSA-N
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Description

1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride is a specialized chemical intermediate of significant value in agricultural chemistry research. This compound serves as a versatile building block for the synthesis of novel pyrazole carboxamide derivatives . Its core structure, featuring a phenyl group and a trifluoromethyl group on the pyrazole ring, is frequently explored in the design of potential Succinate Dehydrogenase Inhibitor (SDHI) fungicides . Researchers utilize this acid chloride to prepare various amide compounds for investigating new agrochemicals with antifungal properties . Studies have demonstrated that synthetic analogs derived from this scaffold can exhibit moderate to good in vitro antifungal activity against various phytopathogenic fungi, such as Gibberella zeae and Fusarium oxysporum . The reactivity of the acyl chloride group allows for efficient condensation with a range of amine functionalities, including substituted pyridinylamines, to generate diverse compound libraries for structure-activity relationship (SAR) studies . This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-10(18)8-6-17(7-4-2-1-3-5-7)16-9(8)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXFSBNPITUHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole Core

The initial step involves synthesizing the substituted pyrazole, which can be achieved through various routes, such as:

Research Findings:

  • A common route involves starting from 1-phenylpyrazol-3-ol, which undergoes formylation to introduce the aldehyde group at the 4-position, followed by trifluoromethylation at the 3-position via electrophilic trifluoromethylation reagents (e.g., Togni’s reagent or trifluoromethyl iodide).

Introduction of the Carbonyl Group at Position 4

The key intermediate is 1-phenyl-3-trifluoromethyl-1H-pyrazol-4-carbaldehyde , synthesized via formylation of the pyrazole core, typically through:

  • Vilsmeier-Haack formylation using POCl₃ and DMF.
  • Alternatively, oxidation of the corresponding alcohol or precursor using reagents like PCC or CrO₃.

Research Data:

  • The formylation step is often performed under controlled conditions to prevent overreaction, with yields reported around 70-80%. The aldehyde is characterized by NMR and IR spectroscopy confirming the formyl group at the 4-position.

Conversion to the Acyl Chloride

The aldehyde or acid derivative is then converted into the acyl chloride, which is the target compound:

  • Refluxing with thionyl chloride (SOCl₂):
    This is the most common method, where the aldehyde or acid reacts with SOCl₂ under reflux for approximately 8 hours, leading to the formation of 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride .

  • Alternative chlorination methods:
    Using oxalyl chloride or phosphorus trichloride can also be employed, especially if the intermediate is an acid rather than an aldehyde.

Research Findings:

  • Refluxing the aldehyde with thionyl chloride efficiently converts it into the acyl chloride, with yields often exceeding 80%. The reaction mixture is then distilled or purified via column chromatography.

Data Summary in Tabular Form

Step Starting Material Reagents/Conditions Product Yield Notes
1 1-phenylpyrazol-3-ol Formylation (POCl₃, DMF) 1-phenyl-3-trifluoromethyl-1H-pyrazol-4-carbaldehyde 70-80% Selective formylation at the 4-position
2 Aldehyde intermediate Reflux with thionyl chloride 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride >80% Reflux 8 hours, purification by chromatography

Notes on the Methodology and Research Findings

  • Reaction Conditions:
    Reactions are typically performed under inert atmospheres (nitrogen or argon) to prevent oxidation or moisture interference.

  • Purification Techniques:
    Post-reaction, the crude product is purified via column chromatography or recrystallization, ensuring high purity suitable for further applications.

  • Characterization:
    The final acyl chloride is characterized by IR (carbonyl stretch around 1800 cm⁻¹), NMR (distinct signals for the acyl group), and mass spectrometry.

  • Safety Considerations: Thionyl chloride and oxalyl chloride are highly reactive and toxic; appropriate safety measures, including fume hoods and protective gear, are essential.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • Structural Differences : Replaces the phenyl group at position 1 with a methyl (-CH₃) group.
  • However, the electron-donating nature of -CH₃ may slightly decrease the electrophilicity of the carbonyl chloride compared to the phenyl-substituted analog .
  • Physical Properties: Property 1-Methyl-3-CF₃ Pyrazole-4-COCl 1-Phenyl-3-CF₃ Pyrazole-4-COCl Molecular Weight (g/mol) 212.56 272.65 (estimated) Purity 95% Not reported Packaging Stability Amber glass bottle Not reported

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structural Differences : Replaces the carbonyl chloride (-COCl) with a carbaldehyde (-CHO) group and introduces a 3-chlorophenylsulfanyl (-S-C₆H₄Cl) substituent.
  • Reactivity : The carbaldehyde group is less reactive than carbonyl chloride, limiting its utility in acylations. The sulfanyl group may enhance π-stacking interactions in solid-state applications .
  • Applications : Primarily explored in coordination chemistry and as a ligand precursor, contrasting with the acyl chloride’s role in covalent bond formation .

Functional Group Modifications in Agrochemical Pyrazoles

Fipronil (5-amino-1-(2,6-dichloro-4-CF₃-phenyl)-4-CF₃-sulfinyl-1H-pyrazole-3-carbonitrile)

  • Key Differences: Features a sulfinyl (-SO-) group and cyano (-CN) substituent instead of carbonyl chloride.
  • Bioactivity: Acts as a non-competitive GABA receptor antagonist in insects, leveraging the sulfinyl and trifluoromethyl groups for target binding. The carbonyl chloride analog lacks direct pesticidal activity but may serve as a precursor for bioactive derivatives .

Ethiprole (5-amino-1-(2,6-dichloro-4-CF₃-phenyl)-4-ethylsulfinyl-1H-pyrazole-3-carbonitrile)

  • Structural Variance : Replaces the trifluoromethyl-sulfinyl group in fipronil with an ethylsulfinyl (-SO-Et) group.
  • Implications: Demonstrates how minor substituent changes (e.g., ethyl vs. CF₃ in sulfinyl groups) alter bioactivity and environmental persistence. Similar principles apply to optimizing the reactivity of the carbonyl chloride in target synthesis .

Biological Activity

1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Target Enzymes
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride is known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts critical biochemical pathways such as the citric acid cycle and electron transport chain, ultimately affecting ATP production in cells.

Biochemical Pathways
The compound's interaction with SDH leads to decreased energy production, which can result in cellular apoptosis. Additionally, it may influence various signaling pathways and gene expressions involved in inflammation and cancer progression .

Biological Activities

  • Antimicrobial Activity
    Pyrazole derivatives, including this compound, have shown promising antimicrobial properties. In vitro studies suggest that 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride exhibits significant activity against various bacterial strains .
  • Anti-inflammatory Effects
    Research indicates that this compound can modulate inflammatory responses. It has been evaluated for its potential as an anti-inflammatory agent, demonstrating efficacy comparable to standard treatments like diclofenac sodium .
  • Anticancer Potential
    The inhibition of SDH by this compound could contribute to its anticancer properties. By disrupting energy metabolism in cancer cells, it may enhance the effectiveness of existing chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryComparable efficacy to diclofenac (IC50 ~ 54.65 μg/mL)
AnticancerInduces apoptosis in cancer cell lines

Notable Research Findings

  • A study highlighted that pyrazole derivatives exhibit selective COX-2 inhibition with a selectivity index significantly higher than traditional NSAIDs, indicating their potential in treating inflammatory diseases .
  • Another investigation into similar compounds revealed promising results in reducing tumor growth in animal models, suggesting a pathway for future cancer therapies .

Q & A

Q. What are the common synthetic routes for preparing 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride?

The compound is typically synthesized via two primary pathways:

  • Carboxylic Acid Chlorination : Reacting 1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This method yields the carbonyl chloride with >95% purity after solvent evaporation and purification via vacuum distillation .
  • Direct Functionalization : Introducing the trifluoromethyl group to the pyrazole ring using trifluoromethylating agents (e.g., CF₃Cu or CF₃I) in the presence of a catalyst (e.g., nanoscale TiO₂). Subsequent chlorination with POCl₃ or COCl₂ generates the carbonyl chloride .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Reagents
Carboxylic Acid Chlorination85–90≥95SOCl₂, DMF catalyst
Direct Functionalization70–7590–93CF₃Cu, TiO₂, POCl₃

Q. How is the purity and structure of this compound validated in research settings?

  • Purity : Assessed via HPLC (≥97% purity, C18 column, acetonitrile/water mobile phase) .
  • Structural Characterization :
  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., phenyl and trifluoromethyl groups). For example, the carbonyl chloride’s 13^{13}C signal appears at δ ~165 ppm .
  • IR Spectroscopy : A strong C=O stretch at ~1770 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles for stereochemical confirmation .

Q. What are the recommended storage conditions to ensure stability?

Store in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. The compound is moisture-sensitive, with degradation observed within 24 hours at 25°C/60% humidity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies show a 3–5× faster reaction rate compared to non-fluorinated analogs. However, steric hindrance from the phenyl group can reduce accessibility in bulky nucleophiles .

Mechanistic Insight :

  • Step 1 : Nucleophilic attack at the carbonyl carbon forms a tetrahedral intermediate.
  • Step 2 : Chloride departure is facilitated by resonance stabilization from the pyrazole ring and inductive effects of CF₃ .

Q. What strategies mitigate competing side reactions during derivatization?

  • Temperature Control : Reactions at 0–5°C minimize thermal decomposition.
  • Selective Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency while suppressing hydrolysis .
  • Solvent Optimization : Anhydrous dichloromethane or THF reduces side reactions with protic solvents .

Q. How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl) affect biological activity?

Comparative studies with 3-(difluoromethyl)-1-phenyl analogs reveal:

  • Bioactivity : Trifluoromethyl derivatives exhibit 10–20× higher enzyme inhibitory activity (e.g., against CYP450 isoforms) due to stronger electron-withdrawing effects .
  • Metabolic Stability : The CF₃ group reduces oxidative metabolism in hepatic microsomes, extending half-life (t₁/₂ = 45 min vs. 22 min for difluoromethyl) .

Table 2: Comparative Bioactivity Data

SubstituentIC₅₀ (μM)Metabolic t₁/₂ (min)
CF₃0.1245
CHF₂2.522

Q. What analytical challenges arise in quantifying trace impurities?

  • Impurity Profiling : LC-MS/MS detects hydrolyzed byproducts (e.g., carboxylic acid, ~0.3% w/w) and dimerization products (<0.1% w/w) .
  • Quantification Limits : LOQ for residual SOCl₂ is 10 ppm (validated via GC-MS) .

Methodological Recommendations

  • Synthetic Scale-Up : Use flow chemistry for reactions >10 g to control exotherms and improve yield consistency .
  • Crystallization : Recrystallize from hexane/ethyl acetate (3:1) to obtain single crystals for X-ray analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride
Reactant of Route 2
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1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl chloride

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